molecular formula C9H8BrClO B13976048 4-Bromo-3,5-dimethylbenzoyl chloride

4-Bromo-3,5-dimethylbenzoyl chloride

Cat. No.: B13976048
M. Wt: 247.51 g/mol
InChI Key: BDQBSVAYRQFGCM-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methyl groups at the 4th and 3rd, 5th positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dimethylbenzoyl chloride can be synthesized through a multi-step process involving the bromination of 3,5-dimethylbenzoyl chloride. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (Fe) or aluminum chloride (AlCl3) are commonly used.

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine or triethylamine are used.

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex organic molecules, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethylbenzoyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-bromo-3,5-dimethylbenzoyl chloride

InChI

InChI=1S/C9H8BrClO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3

InChI Key

BDQBSVAYRQFGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)Cl

Origin of Product

United States

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